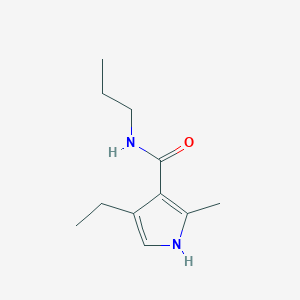

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-4-6-12-11(14)10-8(3)13-7-9(10)5-2/h7,13H,4-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOBWYYYWDPZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(NC=C1CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide typically involves the condensation of a suitable pyrrole precursor with an appropriate amine. One common method involves the reaction of 4-ethyl-2-methylpyrrole-3-carboxylic acid with propylamine under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable electrophiles.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: It is used in the synthesis of conductive polymers and other advanced materials due to the electronic properties of the pyrrole ring.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

*Approximate value inferred from synthesis data.

Key Observations:

Core Heterocycle: The target compound and DM-25 share a pyrrole core, while the pyrazole derivative features a diazole ring. Pyrazoles exhibit greater aromatic stability due to two adjacent nitrogen atoms, influencing electronic properties and binding affinity in biological systems. Compound 34 incorporates three interconnected pyrrole units, increasing steric bulk and complexity compared to the monosubstituted target compound.

Substituent Effects: Electron-Withdrawing Groups: DM-25 contains a trifluoromethyl benzyl group, which enhances lipophilicity and metabolic stability. Carboxamide Variations: The N-propyl chain in the target compound offers moderate hydrophobicity, whereas the pyrazole analogue uses a 2-methylpropyl group, increasing steric hindrance. Compound 34 employs a dimethylaminopropyl carbamoyl group, introducing basicity and solubility challenges.

Synthetic Complexity :

- The target compound’s synthesis likely involves straightforward acylation of a pre-functionalized pyrrole, whereas Compound 34 requires multi-step hydrogenation, acylation, and deprotection. DM-25 and the pyrazole analogue incorporate additional steps for introducing trifluoromethyl and sulfonyl groups, respectively.

Physicochemical and Spectroscopic Properties

NMR Data Comparison:

The target compound’s simpler NMR profile reflects its less complex substituents compared to DM-25 and Compound 34 .

Biological Activity

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and various alkyl substituents, contributes to its distinct chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and comparisons with related compounds.

The biological activity of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activities and receptor functions, leading to anti-inflammatory and antimicrobial effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Antimicrobial Properties

Research indicates that compounds similar to 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide exhibit significant antimicrobial properties. In studies involving pyrrole derivatives, minimum inhibitory concentration (MIC) values were reported as low as 3.125 μg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide | TBD | TBD |

| Pyrrolyl Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Various |

Anticancer Activity

The compound is also being investigated for its potential anticancer effects. In vitro studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes and altering cell cycle progression . For example, compounds derived from pyrroles exhibited significant cytotoxicity against breast cancer cells, suggesting that structural modifications could enhance their therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives against common pathogens, revealing that certain derivatives had MIC values comparable to established antibiotics. This suggests that 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide could be an effective lead compound for developing new antimicrobial agents .

- Anticancer Potential : In a separate investigation, pyrrole-based compounds were tested for their effects on MCF-7 breast cancer cells. The results indicated significant alterations in cell viability and morphology, with treated cells showing increased levels of lactate dehydrogenase (LDH), a marker for cell damage and death . These findings underscore the potential of these compounds in cancer therapy.

Similar Compounds

The biological activity of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide can be compared with other pyrrole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Ethyl-2-methyl-1H-pyrrole-3-carboxamide | Lacks N-propyl substituent | Reduced reactivity and bioactivity |

| 4-Ethyl-2-methyl-N-methyl-1H-pyrrole-3-carboxamide | Contains N-methyl instead of N-propyl | Altered pharmacokinetics |

| 4-Ethyl-2-methyl-N-ethyl-1H-pyrrole-3-carboxamide | Ethyl group affects solubility | Potentially lower interaction with targets |

Uniqueness of Structure

The specific combination of substituents in 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This characteristic may improve its efficacy in therapeutic applications compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrrole precursors. For example:

- Step 1 : Formation of the pyrrole core via cyclization of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives with appropriate aldehydes or acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions .

- Step 2 : Introduction of the N-propyl group via nucleophilic substitution or coupling reactions. Reagents like propylamine or propyl halides are commonly used .

- Step 3 : Purification via column chromatography, with yields typically ranging from 21% to 30% for similar compounds .

Key reagents : Sodium borohydride (reduction), potassium permanganate (oxidation), and electrophiles for substitution .

Q. How is the molecular structure of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide confirmed?

Structural confirmation relies on:

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Purity >95% is typically required for biological testing, with methods optimized using C18 columns and acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres .

- Accelerated stability studies : Conducted at 40°C/75% RH over 4 weeks to assess degradation pathways .

Advanced Research Questions

Q. How can synthesis be optimized to improve yields of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction kinetics for substitutions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% for analogous compounds .

Q. How are contradictions in spectral or crystallographic data resolved?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .

- High-resolution crystallography : Use synchrotron radiation to resolve ambiguous electron density maps, particularly for flexible alkyl chains .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational dynamics in the propyl group .

Q. What computational methods predict the bioactivity of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide?

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., enzymes or receptors). The pyrrole ring’s planarity and carboxamide’s hydrogen-bonding capacity are critical for binding .

- QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends from in vitro assays .

Q. How do structural modifications impact the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.